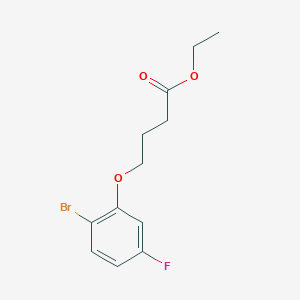
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14BrFO3. It is a derivative of butanoic acid and contains a phenoxy group substituted with bromine and fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-bromo-5-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybutanoates.
Oxidation: Formation of 4-(2-bromo-5-fluoro-phenoxy)butanoic acid.
Reduction: Formation of 4-(2-bromo-5-fluoro-phenoxy)butanol.
Scientific Research Applications
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of phenoxy compounds with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the bromine and fluorine atoms can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)butanoate
- Ethyl 4-(2-bromo-4-fluorophenoxy)butanoate
- Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate
Uniqueness
Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring. This unique substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1443329-62-1 |
|---|---|
Molecular Formula |
C12H14BrFO3 |
Molecular Weight |
305.14 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-5-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZOTLBDTUCKWHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















